3-Oxopropanoate

Description

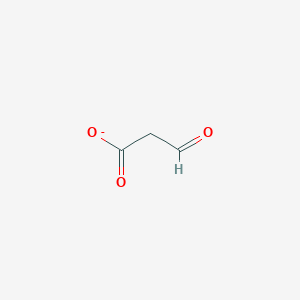

Structure

3D Structure

Properties

Molecular Formula |

C3H3O3- |

|---|---|

Molecular Weight |

87.05 g/mol |

IUPAC Name |

3-oxopropanoate |

InChI |

InChI=1S/C3H4O3/c4-2-1-3(5)6/h2H,1H2,(H,5,6)/p-1 |

InChI Key |

OAKURXIZZOAYBC-UHFFFAOYSA-M |

SMILES |

C(C=O)C(=O)[O-] |

Canonical SMILES |

C(C=O)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

3-Oxopropanoate role in beta-alanine metabolism

An In-depth Technical Guide on the Core Role of 3-Oxopropanoate in Beta-Alanine Metabolism For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-alanine metabolism is a critical pathway with implications ranging from athletic performance to inborn errors of metabolism and industrial biotechnology. At the heart of this pathway lies this compound, also known as malonate semialdehyde, a pivotal intermediate that dictates the metabolic fate of beta-alanine. This technical guide provides a comprehensive overview of the formation and subsequent conversion of this compound, detailing the key enzymatic reactions and their physiological and industrial significance. We explore its conversion into acetyl-CoA for entry into central carbon metabolism, its oxidation to malonate for fatty acid synthesis, and its reduction to the platform chemical 3-hydroxypropionic acid. This document summarizes key quantitative data, provides detailed experimental protocols for the core enzymes, and presents visual diagrams of the metabolic pathways and analytical workflows to serve as a resource for researchers in biochemistry, drug development, and metabolic engineering.

Introduction to Beta-Alanine Metabolism

Beta-alanine is a naturally occurring beta-amino acid, distinct from the proteinogenic alpha-alanine in the position of its amino group.[1][2] It is not used in protein synthesis but plays a vital role as a precursor to the dipeptide carnosine, which is crucial for buffering pH in muscle tissue, and as a component of coenzyme A.[3][4] The catabolism of beta-alanine proceeds through a key intermediate, this compound, which stands at a metabolic crossroads.[1][3][5] Understanding the enzymatic control of this compound's fate is essential for fields ranging from clinical diagnostics of metabolic disorders to the bio-based production of valuable chemicals.

The Central Role of this compound (Malonate Semialdehyde)

This compound is the aldehyde form of malonate and the primary product of beta-alanine catabolism. Its high reactivity makes it a transient but critical node in metabolism, channeling the carbon skeleton of beta-alanine into several major downstream pathways.

Formation of this compound from Beta-Alanine

The initial step in beta-alanine degradation is its conversion to this compound through a transamination reaction.[1][3] This reaction is primarily catalyzed by two types of aminotransferases:

-

Beta-alanine-pyruvate aminotransferase (BAPAT): This enzyme transfers the amino group from beta-alanine to pyruvate, yielding this compound and L-alanine.[3][6]

-

4-Aminobutyrate aminotransferase (GABT): This enzyme can also act on beta-alanine, using 2-oxoglutarate as the amino group acceptor to produce this compound and L-glutamate.[7]

The overall reaction is: Beta-Alanine + Amino Acid Acceptor ⇌ this compound + Amino Acid Donor

Caption: Formation of this compound from Beta-Alanine.

Metabolic Fates of this compound

Once formed, this compound is directed down one of three primary metabolic routes, each catalyzed by a specific dehydrogenase enzyme. This branching point is critical for cellular metabolism, linking amino acid degradation to energy production, fatty acid synthesis, and the formation of other organic acids.

Caption: The three primary metabolic fates of this compound.

This compound can be irreversibly converted into acetyl-CoA and carbon dioxide. This reaction is catalyzed by malonate-semialdehyde dehydrogenase (acetylating) (EC 1.2.1.18). It requires NAD(P)+ as an electron acceptor and Coenzyme A (CoA) as the acetyl group acceptor.[8] This is a significant catabolic route as it directly feeds the two-carbon acetyl-CoA unit into the citric acid (TCA) cycle for energy production or into other biosynthetic pathways originating from acetyl-CoA.

-

Reaction: this compound + CoA + NAD(P)+ ⇌ acetyl-CoA + CO2 + NAD(P)H[8]

Alternatively, this compound can be oxidized to malonate by malonate-semialdehyde dehydrogenase (EC 1.2.1.15).[3][9] This reaction also utilizes NAD(P)+ as a cofactor.[9] The resulting malonate can then be converted to malonyl-CoA, which is the primary building block for fatty acid biosynthesis.[2][3]

-

Reaction: this compound + NAD(P)+ + H₂O ⇌ malonate + NAD(P)H + 2 H+[9]

In a reductive pathway, this compound is converted to 3-hydroxypropionic acid (3-HP). This reversible reaction is catalyzed by 3-hydroxypropionate dehydrogenase (HPDH) (EC 1.1.1.59), which consumes NADH.[6][10] This pathway has garnered significant interest in metabolic engineering, as 3-HP is a valuable platform chemical used to produce acrylics and other polymers.[11]

-

Reaction: this compound + NADH + H+ ⇌ 3-hydroxypropionate + NAD+[10]

Key Enzymes and Quantitative Data

The enzymes controlling the fate of this compound are central to the regulation of beta-alanine metabolism. Below are tables summarizing these key enzymes and available quantitative data from various studies.

Table 1: Summary of Key Enzymes in this compound Metabolism

| Enzyme Name | EC Number | Reaction Catalyzed | Cofactors | Metabolic Pathway Link |

| Beta-alanine-pyruvate aminotransferase (BAPAT) | - | Beta-alanine + Pyruvate ⇌ this compound + L-Alanine | PLP | Alanine Metabolism |

| 4-Aminobutyrate aminotransferase (GABT) | 2.6.1.19 | Beta-alanine + 2-Oxoglutarate ⇌ this compound + L-Glutamate | PLP | Glutamate Metabolism |

| Malonate-semialdehyde dehydrogenase (acetylating) | 1.2.1.18 | This compound + CoA + NAD(P)⁺ → Acetyl-CoA + CO₂ + NAD(P)H | NAD⁺/NADP⁺, CoA | TCA Cycle, Energy Metabolism[8] |

| Malonate-semialdehyde dehydrogenase | 1.2.1.15 | This compound + NAD(P)⁺ + H₂O → Malonate + NAD(P)H | NAD⁺/NADP⁺ | Fatty Acid Synthesis[3][9] |

| 3-Hydroxypropionate dehydrogenase (HPDH) | 1.1.1.59 | This compound + NAD(P)H ⇌ 3-Hydroxypropionate + NAD(P)⁺ | NADH/NADPH | Propanoate Metabolism, Bioproduction[10] |

Table 2: Selected Quantitative Data from Metabolic Engineering and Enzyme Characterization Studies

| Organism / Study Context | Enzyme / Pathway | Parameter | Value | Reference |

| Komagataella phaffii (engineered) | Synthetic β-alanine pathway | 3-HP Titer | 21.4 g/L | [12] |

| Saccharomyces cerevisiae (engineered) | Synthetic β-alanine pathway | 3-HP Titer | 13.7 g/L | [13] |

| Escherichia coli (engineered) | Malonyl-CoA pathway | 3-HP Titer | 40.6 g/L | [14] |

| Recombinant E. coli expressing mcr gene | Malonyl-CoA Reductase (MCR) | Specific Activity | 0.015 U/mg protein | [15] |

| Acinetobacter sp. ADP1 | Diaminobutyrate decarboxylase (Ddc) | Kₘ for Diaminobutyrate decarboxylation | 1585 ± 257 µM | [16] |

| Acinetobacter sp. ADP1 | Diaminobutyrate decarboxylase (Ddc) | kcat for Diaminobutyrate decarboxylation | 12.1 ± 1.1 s⁻¹ | [16] |

Clinical and Industrial Relevance

Inborn Errors of Metabolism

Deficiencies in enzymes related to this pathway can lead to metabolic disorders. For instance, a suspected deficiency in malonic semialdehyde dehydrogenase activity was identified in a child with a novel metabolic disorder, leading to reduced CO₂ production from labeled beta-alanine in cultured fibroblasts.[17] Chronically elevated levels of beta-alanine are associated with conditions like hyper-beta-alaninemia and methylmalonate semialdehyde dehydrogenase deficiency, highlighting the importance of this catabolic pathway in maintaining metabolic homeostasis.[3]

Biotechnological Production of 3-Hydroxypropionic Acid (3-HP)

The reduction of this compound to 3-HP is a cornerstone of metabolic engineering efforts to produce this platform chemical from renewable feedstocks.[11] By expressing heterologous enzymes such as aspartate-1-decarboxylase (to produce beta-alanine), a beta-alanine aminotransferase, and a 3-hydroxypropionate dehydrogenase, microorganisms like E. coli and Saccharomyces cerevisiae have been successfully engineered to produce high titers of 3-HP.[6][13][18]

Experimental Protocols

Accurate measurement of the key enzymatic activities is crucial for studying beta-alanine metabolism. The following sections provide generalized protocols for the primary enzymes involved in this compound conversion.

Assay of Malonate Semialdehyde Dehydrogenase Activity

This protocol measures the activity of both types of malonate semialdehyde dehydrogenase (EC 1.2.1.15 and 1.2.1.18) by monitoring the production of NAD(P)H, which absorbs light at 340 nm.

-

Principle: The rate of increase in absorbance at 340 nm is directly proportional to the enzyme activity.

-

Reagents:

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

NAD⁺ or NADP⁺ solution (10 mM)

-

(For EC 1.2.1.18) Coenzyme A solution (5 mM)

-

This compound (Malonate Semialdehyde) solution (10 mM) - Note: This substrate is unstable and may need to be freshly prepared or generated in situ.

-

Enzyme sample (cell lysate or purified protein)

-

-

Procedure:

-

In a 1 mL quartz cuvette, combine 950 µL of phosphate buffer, 10 µL of NAD(P)⁺ solution, and (if applicable) 10 µL of CoA solution.

-

Add the enzyme sample (e.g., 10-20 µL of cell lysate) and mix by inversion.

-

Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.

-

Initiate the reaction by adding 10 µL of the this compound solution. Mix quickly.

-

Immediately begin monitoring the increase in absorbance at 340 nm for 3-5 minutes.

-

Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

-

Enzyme activity (U/mL) can be calculated using the Beer-Lambert law (Extinction coefficient for NAD(P)H at 340 nm is 6.22 mM⁻¹cm⁻¹).

-

References

- 1. β-alanine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. β-Alanine - Wikipedia [en.wikipedia.org]

- 3. SMPDB [smpdb.ca]

- 4. Role of beta-alanine supplementation on muscle carnosine and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beta-Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid [frontiersin.org]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. Malonate-semialdehyde dehydrogenase (acetylating) - Wikipedia [en.wikipedia.org]

- 9. Malonate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. 3-hydroxypropionate dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. Malonyl-CoA pathway: a promising route for 3-hydroxypropionate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Engineering the synthetic β-alanine pathway in Komagataella phaffii for conversion of methanol into 3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Production of 3-hydroxypropionic acid via malonyl-CoA pathway using recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methylmalonic semialdehyde dehydrogenase deficiency: demonstration of defective valine and beta-alanine metabolism and reduced malonic semialdehyde dehydrogenase activity in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Discovery of 3-Oxopropanoate as a Metabolic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the discovery of 3-oxopropanoate (also known as malonic semialdehyde) as a crucial metabolic intermediate. Its identification in the mid-20th century was a pivotal step in elucidating the catabolic pathways of β-alanine and propionate. This document details the key experiments, presents the quantitative data that led to its discovery, and provides the experimental protocols that were foundational to this area of metabolic research. The signaling pathways and experimental workflows are visualized to offer a clear understanding of the logical and biochemical relationships.

The Pivotal Discovery: Linking β-Alanine and Propionate Metabolism

The existence of this compound as a metabolic intermediate was firmly established through a series of enzymatic studies in the late 1950s and early 1960s. A cornerstone of this discovery was the work of H. Den, W. G. Robinson, and M. J. Coon, whose 1959 publication in the Journal of Biological Chemistry demonstrated the enzymatic conversion of β-hydroxypropionate to malonic semialdehyde. This was followed by the work of Yamada and Jakoby in 1960, which elucidated the subsequent conversion of malonic semialdehyde to the central metabolic intermediate, acetyl-CoA.

These seminal studies provided the first direct evidence for the role of this compound in bridging the metabolism of amino acids and fatty acids, revealing a key oxidative pathway.

Metabolic Pathways Involving this compound

This compound is a key intermediate in the oxidative degradation of 3-hydroxypropionate (β-hydroxypropionate), which is derived from the catabolism of the amino acid β-alanine. The pathway involves the following key steps:

-

Oxidation of 3-Hydroxypropionate: 3-Hydroxypropionate is oxidized to this compound. This reaction is catalyzed by 3-hydroxypropionate dehydrogenase, an NAD+-dependent enzyme.

-

Oxidative Decarboxylation of this compound: this compound is then converted to acetyl-CoA and CO2 in a reaction catalyzed by malonate-semialdehyde dehydrogenase (acetylating). This irreversible step channels the carbon skeleton into the citric acid cycle for energy production or for use in biosynthetic pathways.

The following diagram illustrates the central role of this compound in this metabolic pathway.

Caption: Metabolic pathway showing the conversion of β-Alanine to Acetyl-CoA via this compound.

Key Experimental Data

The initial characterization of the enzymes involved in this compound metabolism provided quantitative data that was essential for understanding their function. The following tables summarize some of the key findings from the foundational studies.

Table 1: Substrate Specificity of 3-Hydroxypropionate Dehydrogenase

| Substrate | Relative Activity (%) |

| 3-Hydroxypropionate | 100 |

| Lactate | < 5 |

| β-Hydroxybutyrate | < 5 |

| Glycolate | < 5 |

| Malate | < 5 |

Data adapted from early enzymatic studies. The table demonstrates the high specificity of the dehydrogenase for its primary substrate.

Table 2: Kinetic Properties of Malonic Semialdehyde Dehydrogenase

| Substrate | Michaelis Constant (Km) |

| This compound | ~5 x 10-5 M |

| NAD+ | ~2 x 10-4 M |

| CoA | ~1 x 10-5 M |

This data highlights the enzyme's affinity for its substrates, indicating an efficient catalytic process.

Experimental Protocols

The following are detailed methodologies for the key experiments that were instrumental in the discovery and characterization of this compound as a metabolic intermediate. These protocols are based on the original publications and have been adapted for clarity.

Assay for 3-Hydroxypropionate Dehydrogenase

This spectrophotometric assay measures the activity of 3-hydroxypropionate dehydrogenase by monitoring the formation of NADH.

Principle: 3-Hydroxypropionate + NAD+ ⇌ this compound + NADH + H+

The increase in absorbance at 340 nm due to the production of NADH is proportional to the enzyme activity.

Reagents:

-

Potassium phosphate buffer (0.1 M, pH 7.5)

-

3-Hydroxypropionate solution (10 mM)

-

Nicotinamide Adenine Dinucleotide (NAD+) solution (20 mM)

-

Enzyme preparation (e.g., partially purified from microbial or tissue extracts)

Procedure:

-

In a quartz cuvette, combine:

-

1.0 mL Potassium phosphate buffer

-

0.1 mL 3-Hydroxypropionate solution

-

0.1 mL NAD+ solution

-

-

Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding a small volume (e.g., 0.01-0.1 mL) of the enzyme preparation.

-

Immediately mix by inversion and monitor the increase in absorbance at 340 nm for several minutes using a spectrophotometer.

-

The rate of reaction is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M-1cm-1).

Workflow for 3-Hydroxypropionate Dehydrogenase Assay

Caption: Workflow for the spectrophotometric assay of 3-Hydroxypropionate Dehydrogenase.

Assay for Malonic Semialdehyde Dehydrogenase (Acetylating)

This assay measures the activity of malonic semialdehyde dehydrogenase by monitoring the formation of NAD(P)H.

Principle: this compound + NAD(P)+ + CoA → Acetyl-CoA + NAD(P)H + H+ + CO2

Reagents:

-

Tris-HCl buffer (0.1 M, pH 8.0)

-

This compound solution (prepared fresh by hydrolysis of its diethyl acetal)

-

Nicotinamide Adenine Dinucleotide (NAD+) or Nicotinamide Adenine Dinucleotide Phosphate (NADP+) solution (10 mM)

-

Coenzyme A (CoA) solution (5 mM)

-

Enzyme preparation

Procedure:

-

In a quartz cuvette, combine:

-

1.0 mL Tris-HCl buffer

-

0.1 mL this compound solution

-

0.1 mL NAD+ or NADP+ solution

-

0.1 mL CoA solution

-

-

Incubate the mixture at a constant temperature for 5 minutes.

-

Initiate the reaction by adding the enzyme preparation.

-

Monitor the increase in absorbance at 340 nm.

-

Calculate the enzyme activity based on the rate of NAD(P)H formation.

Workflow for Malonic Semialdehyde Dehydrogenase Assay

Caption: Workflow for the spectrophotometric assay of Malonic Semialdehyde Dehydrogenase.

Conclusion and Future Directions

The discovery of this compound as a metabolic intermediate was a significant advancement in our understanding of cellular metabolism, revealing a key link between amino acid and fatty acid catabolism. The experimental approaches detailed in this guide laid the groundwork for decades of research into these pathways and the enzymes that govern them.

For drug development professionals, a thorough understanding of these metabolic routes is critical. The enzymes in this pathway, such as 3-hydroxypropionate dehydrogenase and malonic semialdehyde dehydrogenase, could represent potential targets for therapeutic intervention in various metabolic disorders. Further research into the regulation of this pathway and its role in disease states will undoubtedly open new avenues for the development of novel therapeutics. The continued application of modern analytical techniques, such as mass spectrometry-based metabolomics and flux analysis, will further refine our knowledge of the dynamic role of this compound in cellular metabolism.

The Pivotal Role of 3-Oxopropanoate in Microbial Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxopropanoate, also known as malonate semialdehyde, is a highly reactive metabolic intermediate situated at the crossroads of several crucial microbial pathways. Its transient nature belies its significance in carbon fixation, fatty acid metabolism, and the degradation of various organic compounds. This technical guide provides an in-depth exploration of the natural occurrence of this compound in microorganisms, focusing on the underlying biochemical pathways, quantitative data on relevant enzyme kinetics, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers investigating these metabolic routes for applications in biotechnology and drug development.

Introduction

The study of microbial metabolic pathways is fundamental to our understanding of biogeochemical cycles, microbial physiology, and the development of novel biotechnological applications. Among the myriad of metabolic intermediates, this compound holds a unique position. Although its intracellular concentration is often low due to its chemical reactivity, it is a key intermediate in diverse metabolic processes across different microbial kingdoms. Understanding the biosynthesis, conversion, and regulation of this compound metabolism is critical for engineering microbial cell factories for the production of valuable chemicals and for identifying potential targets for antimicrobial drug development. This guide synthesizes the current knowledge on the natural occurrence of this compound in microorganisms, with a focus on quantitative data and detailed experimental methodologies.

Metabolic Pathways Involving this compound

This compound is a key intermediate in at least three major metabolic pathways in microorganisms: the 3-Hydroxypropionate/4-Hydroxybutyrate (3-HP/4-HB) cycle in archaea, a modified β-oxidation pathway in fungi, and various degradation pathways in bacteria.

The 3-Hydroxypropionate/4-Hydroxybutyrate (3-HP/4-HB) Cycle in Archaea

Certain archaea, particularly those in the order Sulfolobales, utilize the 3-HP/4-HB cycle for autotrophic carbon fixation.[1][2] This pathway is particularly adapted to the aerobic and thermoacidophilic environments these organisms inhabit. In this cycle, acetyl-CoA is carboxylated twice to yield succinyl-CoA. This compound is not a direct intermediate in the main cycle but is central to the function of a key enzyme, malonyl-CoA reductase, which can produce malonate semialdehyde. Furthermore, a related compound, succinic semialdehyde, is a key intermediate. The pathway is of significant interest for its potential in carbon capture and bioproduction.[3][4]

Modified β-Oxidation Pathway in Candida albicans

The pathogenic fungus Candida albicans utilizes a modified β-oxidation pathway for the catabolism of propionyl-CoA, which is generated from the breakdown of odd-chain fatty acids and certain amino acids.[5][6] This pathway is significant as it deviates from the methylcitrate cycle used by many other fungi. In this pathway, propionyl-CoA is converted to acetyl-CoA, with this compound (malonate semialdehyde) serving as a key intermediate. The enzymes involved in this pathway represent potential targets for antifungal drug development.

Degradation Pathways in Bacteria

Several bacterial species are known to produce this compound as an intermediate in the degradation of various compounds. For instance, some Pseudomonas species can degrade 3-chloropropionate or nitropropionate, forming this compound in the process.[7] In these pathways, this compound is typically decarboxylated to acetyl-CoA, which then enters central carbon metabolism.

Quantitative Data

Direct measurement of intracellular this compound concentrations is challenging due to its high reactivity and consequently low steady-state levels. Therefore, quantitative understanding of its metabolism often relies on the kinetic characterization of the enzymes involved in its production and consumption.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol·min-1·mg-1) | Reference |

| Malonyl-CoA reductase | Metallosphaera sedula | Malonyl-CoA | 20 | 0.42 (NADPH) | [8] |

| Malonate semialdehyde reductase | Nitrosopumilus maritimus | Malonate semialdehyde | 110 | 87 | |

| Malonate semialdehyde reductase | Nitrosopumilus maritimus | NADPH | 30 | - | |

| Malonate semialdehyde reductase | Nitrosopumilus maritimus | NADH | 130 | - | |

| 3-Hydroxypropionate dehydrogenase (Hpd1p) | Candida albicans | 3-Hydroxypropionate | - | - | [5] |

| Malonate semialdehyde dehydrogenase (Ald6p) | Candida albicans | Malonate semialdehyde | - | - | [5] |

Note: Data for Hpd1p and Ald6p from C. albicans confirms their essential role in the pathway, but specific kinetic parameters were not provided in the cited literature.

Experimental Protocols

The study of this compound metabolism requires robust experimental protocols for sample collection, metabolite extraction, and analytical quantification.

Workflow for Metabolite Analysis

Detailed Methodologies

Objective: To instantly halt all enzymatic activity to preserve the in vivo metabolic state.

Materials:

-

60% (v/v) Methanol in water, pre-chilled to -40°C.

-

Liquid nitrogen.

-

Centrifuge capable of reaching -20°C.

Protocol:

-

Rapidly withdraw a known volume of the microbial culture.

-

Immediately transfer the culture into a tube containing 5 volumes of pre-chilled 60% methanol.

-

Vortex briefly to ensure thorough mixing.

-

For adherent cells, rapidly aspirate the medium and add the cold quenching solution directly to the culture vessel.

-

Incubate the mixture at -40°C for 30 minutes.

-

Pellet the cells by centrifugation at 5,000 x g for 10 minutes at -20°C.

-

Discard the supernatant and immediately proceed to metabolite extraction or store the cell pellet at -80°C.

Objective: To efficiently extract a broad range of metabolites, including organic acids like this compound, from the microbial cells.

Materials:

-

Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-chilled to -20°C.

-

Glass beads (0.5 mm diameter).

-

Bead beater or vortexer.

-

Centrifuge.

Protocol:

-

Resuspend the quenched cell pellet in 1 mL of the pre-chilled extraction solvent.

-

Add an equal volume of glass beads to the cell suspension.

-

Disrupt the cells by bead beating for 3 cycles of 30 seconds with 1-minute intervals on ice, or by vigorous vortexing for 10 minutes.

-

Incubate the mixture on ice for 15 minutes to allow for complete extraction.

-

Clarify the extract by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the extract under a stream of nitrogen or using a vacuum concentrator.

-

Store the dried extract at -80°C until analysis.

Objective: To separate and quantify this compound and related metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass spectrometer (e.g., Triple Quadrupole or Orbitrap).

Chromatographic Conditions (Example for Anion Exchange Chromatography):

-

Column: A suitable anion exchange column.

-

Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 95% A to 5% A over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example for Negative Ion Mode ESI):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Capillary Voltage: -3.0 kV.

-

Gas Temperature: 325°C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 45 psi.

-

Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. For this compound, the precursor ion (m/z) would be 87.008.

Sample Preparation for Analysis:

-

Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

Centrifuge at high speed to remove any particulate matter.

-

Transfer the supernatant to an autosampler vial for injection.

Conclusion

This compound is a critical, albeit transient, intermediate in the metabolism of a diverse range of microorganisms. Its involvement in archaeal carbon fixation and fungal fatty acid metabolism highlights its fundamental importance. While direct quantification of its intracellular concentration remains a challenge, detailed analysis of the kinetics of associated enzymes and the application of advanced metabolomics workflows provide valuable insights into its metabolic flux. The protocols and data presented in this guide offer a solid foundation for researchers aiming to further unravel the complexities of this compound metabolism and leverage this knowledge for biotechnological and therapeutic advancements.

References

- 1. 3-Hydroxypropionate/4-hydroxybutyrate cycle - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Labeling and Enzyme Studies of the Central Carbon Metabolism in Metallosphaera sedula - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Candida albicans utilizes a modified β-oxidation pathway for the degradation of toxic propionyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Candida albicans Utilizes a Modified β-Oxidation Pathway for the Degradation of Toxic Propionyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of malonate-semialdehyde: nicotinamide adenine dinucleotide (NAD) oxidoreductase in Pseudomonas fluorescens P-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to 3-Oxopropanoate: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxopropanoate, also known as malonic semialdehyde, is a reactive aldehyde and a key metabolic intermediate in various biochemical pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological roles of this compound. It is intended for researchers, scientists, and drug development professionals interested in the metabolic and potential signaling functions of this molecule. This document details its involvement in propionate and beta-alanine metabolism, its role in the 3-hydroxypropionate/4-hydroxybutyrate cycle in certain microorganisms, and its enzymatic regulation. Furthermore, this guide presents detailed experimental protocols for the synthesis, purification, and analysis of this compound, as well as methodologies for investigating its cellular effects.

Chemical Structure and Properties

This compound is the conjugate base of 3-oxopropanoic acid. In biological systems, it exists in equilibrium with its hydrated form. The carbonyl group and the carboxylate group are separated by a single methylene group, contributing to its reactivity.

Chemical Structure:

-

SMILES: C(C=O)C(=O)[O-]

-

InChI: InChI=1S/C3H4O3/c4-2-1-3(5)6/h2H,1H2,(H,5,6)/p-1

A summary of the key chemical and physical properties of 3-oxopropanoic acid and its related esters is presented in Table 1.

| Property | 3-Oxopropanoic Acid | Ethyl this compound | Methyl this compound |

| Synonyms | Malonic semialdehyde, Formylacetic acid | Ethyl formylacetate | Methyl formylacetate |

| Molecular Formula | C₃H₄O₃ | C₅H₈O₃ | C₄H₆O₃ |

| Molecular Weight ( g/mol ) | 88.06 | 116.12 | 102.09 |

| CAS Number | 926-61-4 | 34780-29-5 | 63857-17-0 |

| Boiling Point (°C) | 237.3 ± 23.0 (Predicted) | 188-190 (at 14 Torr) | Not available |

| Density (g/cm³) | 1.258 ± 0.06 (Predicted) | 1.037 ± 0.06 (Predicted) | Not available |

| pKa | 3.69 ± 0.10 (Predicted) | 7.07 ± 0.23 (Predicted) | Not available |

Biochemical Roles and Metabolic Pathways

This compound is a crucial intermediate in several metabolic pathways across different domains of life.

Propionate and Beta-Alanine Metabolism

In mammals, this compound is an intermediate in the catabolism of propionate and the amino acid beta-alanine.[1] The breakdown of these molecules leads to the formation of malonic semialdehyde, which is then further metabolized. In humans, malonic semialdehyde is converted to acetyl-CoA, which can then enter the citric acid cycle for energy production.[1]

3-Hydroxypropionate/4-Hydroxybutyrate Cycle

In certain archaea, this compound is a key intermediate in the 3-hydroxypropionate/4-hydroxybutyrate cycle, a carbon fixation pathway.[2][3] This cycle allows these organisms to convert inorganic carbon (CO₂) into organic molecules. Malonyl-CoA is reduced to malonic semialdehyde, which is then further reduced to 3-hydroxypropionate by the enzyme malonic semialdehyde reductase.[4]

A simplified diagram of the initial steps of the 3-hydroxypropionate/4-hydroxybutyrate cycle is presented below.

Enzymatic Regulation

The metabolism of this compound is tightly regulated by specific enzymes. Key enzymes involved include:

-

Malonic semialdehyde reductase: Catalyzes the NADPH-dependent reduction of malonic semialdehyde to 3-hydroxypropionate.[4]

-

Malonate-semialdehyde dehydrogenase (acetylating): This enzyme catalyzes the conversion of this compound, CoA, and NAD(P)+ to acetyl-CoA, CO₂, and NAD(P)H.[5]

Deficiencies in enzymes involved in malonic semialdehyde metabolism can lead to metabolic disorders. For instance, methylmalonic semialdehyde dehydrogenase deficiency is a rare inherited metabolic disorder.[6]

Potential Signaling Roles and Biological Activities

While the role of this compound as a metabolic intermediate is well-established, its function as a signaling molecule is less clear. However, as a reactive aldehyde, it has the potential to interact with and modify cellular macromolecules, thereby influencing cellular processes.

Cell Proliferation and Apoptosis

Some studies suggest that related aldehydes and metabolic intermediates can influence cell proliferation and apoptosis. For example, malonate, a structurally similar dicarboxylic acid, has been shown to induce apoptosis through mitochondrial dysfunction and the production of reactive oxygen species (ROS). While direct evidence for this compound is limited, its reactive aldehyde group could potentially contribute to cellular stress and trigger similar pathways.

Potential for Drug Development

The enzymes involved in this compound metabolism represent potential targets for drug development. For instance, inhibiting malonic semialdehyde reductase in pathogenic microorganisms that utilize the 3-hydroxypropionate/4-hydroxybutyrate cycle could be a strategy for developing novel antimicrobial agents. Furthermore, understanding the role of this compound in human metabolic disorders may open avenues for therapeutic interventions.

A hypothetical workflow for screening inhibitors of malonic semialdehyde reductase is depicted below.

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological investigation of this compound.

Enzymatic Synthesis of Malonic Semialdehyde

This protocol is adapted from the method used to generate malonic semialdehyde for enzymatic assays.[4]

Materials:

-

Malonyl-CoA

-

Recombinant malonyl-CoA reductase

-

NADPH

-

MOPS-KOH buffer (100 mM, pH 7.4)

-

MgCl₂ (5 mM)

-

1,4-dithioerythritol (DTE) (5 mM)

Procedure:

-

Prepare a reaction mixture containing 100 mM MOPS-KOH (pH 7.4), 5 mM MgCl₂, 5 mM DTE, and 0.2 mM malonyl-CoA.

-

Add 1 to 3 units of recombinant malonyl-CoA reductase to the mixture.

-

Add 0.5 mM NADPH to initiate the reaction.

-

Incubate the reaction mixture at a suitable temperature (e.g., 65°C for the enzyme from Metallosphaera sedula) for 5 minutes to allow for the formation of malonic semialdehyde.[4]

-

The resulting solution containing malonic semialdehyde can be used directly for subsequent enzymatic assays or purified for other applications.

Spectroscopic Analysis

A general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound (or a concentrated solution of the synthesized this compound) in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR. A relaxation delay of 2-5 seconds is recommended.

A general protocol for the analysis of small molecules by mass spectrometry.[7][8]

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile, or water).[7]

Analysis:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system (LC-MS).

-

Acquire mass spectra in both positive and negative ion modes using an appropriate ionization technique such as electrospray ionization (ESI).

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Enzymatic Assay for Malonic Semialdehyde Reductase

This spectrophotometric assay measures the activity of malonic semialdehyde reductase by monitoring the oxidation of NADPH.[4]

Materials:

-

Enzymatically synthesized malonic semialdehyde solution

-

Purified malonic semialdehyde reductase or cell extract

-

NADPH

-

MOPS-KOH buffer (100 mM, pH 7.4)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

In a quartz cuvette, prepare a reaction mixture containing 100 mM MOPS-KOH (pH 7.4), 0.5 mM NADPH, and the in situ generated malonic semialdehyde solution.

-

Initiate the reaction by adding the enzyme sample (purified enzyme or cell extract).

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

-

The rate of NADPH oxidation is proportional to the enzyme activity. The specific activity can be calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹ at 340 nm).

Conclusion

This compound is a metabolically significant molecule with established roles in central carbon metabolism and the catabolism of common biomolecules. Its high reactivity suggests a potential for broader biological activities, including roles in cellular signaling, although this area requires further investigation. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and study the biological effects of this intriguing molecule. Future research into the signaling properties of this compound and the therapeutic potential of targeting its metabolic enzymes could yield significant advancements in both basic science and drug development.

References

- 1. Metabolism of malonic semialdehyde in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Malonic Semialdehyde Reductase, Succinic Semialdehyde Reductase, and Succinyl-Coenzyme A Reductase from Metallosphaera sedula: Enzymes of the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Sulfolobales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Malonate-semialdehyde dehydrogenase (acetylating) - Wikipedia [en.wikipedia.org]

- 6. Methylmalonic semialdehyde dehydrogenase deficiency: demonstration of defective valine and beta-alanine metabolism and reduced malonic semialdehyde dehydrogenase activity in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. uib.no [uib.no]

An In-depth Technical Guide on the Tautomerism and Stability of Malonate Semialdehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonate semialdehyde, systematically named 3-oxopropanoate, is a pivotal intermediate in various metabolic pathways, including propanoate metabolism and the degradation of valine and pyrimidines.[1][2] As a β-dicarbonyl compound, it exhibits keto-enol tautomerism, a chemical equilibrium between two structural isomers: a keto form and an enol form. This tautomerism is of significant interest in drug development and biochemical research as the different tautomers can display distinct chemical reactivities, binding affinities to enzyme active sites, and overall stability. Understanding the factors that govern this equilibrium is crucial for predicting the behavior of malonate semialdehyde in biological systems and for the design of molecules that interact with its metabolic pathways.

This technical guide provides a comprehensive overview of the tautomerism and stability of malonate semialdehyde, including theoretical considerations, experimental methodologies for its study, and its role in biological pathways.

Tautomerism of Malonate Semialdehyde

Malonate semialdehyde exists as an equilibrium between its keto (this compound) and enol (3-hydroxypropenoate) forms. This equilibrium is dynamic and can be influenced by several factors, including solvent polarity, temperature, and pH.

The enol form can be stabilized through the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, creating a pseudo-aromatic six-membered ring. This stabilization is a common feature in β-dicarbonyl compounds.[1]

Factors Influencing Tautomeric Stability

The relative stability of the keto and enol tautomers is a delicate balance of several contributing factors:

-

Intramolecular Hydrogen Bonding: The enol form can be significantly stabilized by the formation of an internal hydrogen bond, which is enthalpically favorable but entropically unfavorable.[1]

-

Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents can disrupt the intramolecular hydrogen bond of the enol form and may preferentially solvate the more polar tautomer.[1][3] For many acyclic β-dicarbonyls, the enol form is less polar than the keto form, leading to a shift towards the keto form in more polar solvents.[1]

-

Conjugation: The enol form possesses a conjugated π-system, which contributes to its stability.

-

Substituent Effects: Electron-withdrawing groups can increase the acidity of the α-proton, favoring enolization.

Quantitative Analysis of Tautomerism

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary experimental techniques used to quantify the ratio of keto and enol tautomers at equilibrium.

Data Presentation

Quantitative data for the keto-enol equilibrium of malonate semialdehyde is not available in the cited literature. The following table presents representative data for a similar β-dicarbonyl compound, acetylacetone, to illustrate the influence of solvent polarity on the tautomeric equilibrium.

| Solvent | Dielectric Constant (ε) | % Enol Form (Acetylacetone) | Reference |

| Cyclohexane | 2.02 | 97 | [1] |

| Carbon Tetrachloride | 2.24 | 93 | [1] |

| Benzene | 2.28 | 92 | [1] |

| Chloroform | 4.81 | 82 | [1] |

| Acetone | 20.7 | 74 | [1] |

| Dimethyl sulfoxide (DMSO) | 46.7 | 62 | [1] |

| Water | 80.1 | 15 | [1] |

Experimental Protocols

Synthesis of Malonate Semialdehyde

A common method for the preparation of malonate semialdehyde involves the hydrolysis of its ethyl ester diethyl acetal (ethyl 3,3-diethoxypropionate).[4]

Protocol:

-

The ethyl ester diethyl acetal of malonate semialdehyde is hydrolyzed with sulfuric acid (H₂SO₄).

-

The reaction mixture is then carefully neutralized on ice with potassium hydroxide (KOH).

-

The pH is adjusted to 6.4 with potassium carbonate (KH₂CO₃).

-

The solution is cold-filtered and stored at -70°C.[4]

NMR Spectroscopy for Tautomer Ratio Determination

Proton NMR (¹H NMR) spectroscopy is a powerful tool for quantifying the keto-enol equilibrium as the proton signals for each tautomer are typically distinct and can be integrated.

Protocol:

-

Sample Preparation: Prepare a ~1 mM solution of the β-dicarbonyl compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Allow the solution to equilibrate for at least 60 minutes before analysis.[5]

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

Ensure the spectral width is sufficient to include all relevant signals, particularly the downfield enolic proton.

-

Optimize acquisition parameters to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol forms. For malonate semialdehyde, this would involve the aldehydic proton and α-protons of the keto form, and the vinyl and hydroxyl protons of the enol form.

-

Integrate the area of a well-resolved signal corresponding to the keto form and one corresponding to the enol form.

-

Calculate the percentage of each tautomer, accounting for the number of protons giving rise to each signal. For example, if comparing the integral of the single enolic vinyl proton (I_enol) to the two α-protons of the keto form (I_keto), the percentage of the enol form can be calculated as: % Enol = [I_enol / (I_enol + (I_keto / 2))] * 100.[5]

-

UV-Vis Spectroscopy for Tautomer Analysis

UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the keto and enol forms often have distinct absorption maxima due to differences in their electronic structures.

Protocol:

-

Sample Preparation: Prepare dilute solutions of the β-dicarbonyl compound in various solvents of differing polarities.

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Deconvolute the overlapping absorption bands of the keto and enol forms to determine the absorbance of each tautomer.

-

The ratio of the tautomers can be related to the ratio of their absorbances at their respective λ_max values, provided the molar absorptivity coefficients (ε) are known or can be estimated.

-

Biological Pathways Involving Malonate Semialdehyde

Malonate semialdehyde is a key intermediate in several metabolic pathways. Its degradation is primarily managed by two key enzymes: malonate-semialdehyde dehydrogenase and malonate-semialdehyde dehydrogenase (acetylating).

Tautomerization of Malonate Semialdehyde

The interconversion between the keto and enol forms of malonate semialdehyde is a dynamic equilibrium.

Figure 1. Keto-Enol Tautomerism of Malonate Semialdehyde.

Malonate Semialdehyde Degradation Pathway

Malonate semialdehyde can be metabolized through different routes, ultimately feeding into central carbon metabolism. One significant pathway involves its conversion to acetyl-CoA.

Figure 2. Metabolic fates of malonate semialdehyde.

Propanoate Metabolism and Malonate Semialdehyde

Malonate semialdehyde is an intermediate in the broader context of propanoate metabolism.

Figure 3. Role of malonate semialdehyde in propanoate metabolism.

Conclusion

The tautomeric equilibrium of malonate semialdehyde is a critical aspect of its chemistry and biochemistry. While direct quantitative data for this specific molecule remains elusive in the literature, the principles governing the tautomerism of β-dicarbonyl compounds provide a strong framework for understanding its behavior. The stability of the keto and enol forms is dictated by a complex interplay of intramolecular hydrogen bonding, solvent effects, and electronic factors. Experimental techniques such as NMR and UV-Vis spectroscopy offer robust methods for quantifying this equilibrium. A thorough understanding of the tautomerism and metabolic fate of malonate semialdehyde is essential for researchers in drug development and biochemistry aiming to modulate its associated pathways. Further research is warranted to obtain specific quantitative data on the tautomeric equilibrium of malonate semialdehyde to refine our understanding of its role in biological systems.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. KEGG T01001: 4329 [genome.jp]

- 3. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. cores.research.asu.edu [cores.research.asu.edu]

The Enzymatic Crossroads: A Technical Guide to the Formation of 3-Oxopropanoate from 3-Hydroxypropionyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic reactions governing the formation of 3-oxopropanoate (also known as malonate semialdehyde) in the context of its precursor, 3-hydroxypropionyl-CoA. While a direct, single-step enzymatic conversion is not the primary described pathway, this document elucidates the key enzymes and metabolic routes that connect these two molecules, focusing on the central role of Malonyl-CoA reductase. This guide offers a comprehensive overview of the relevant enzymes, their kinetic properties, detailed experimental protocols, and their place within broader metabolic networks, such as the 3-hydroxypropionate cycle for carbon fixation.

Executive Summary

The formation of this compound from a CoA-tethered precursor is a critical step in specialized metabolic pathways. The central enzyme in this process is Malonyl-CoA reductase (malonate semialdehyde-forming) (EC 1.2.1.75), which catalyzes the NADPH-dependent reduction of malonyl-CoA to this compound. This reaction is a cornerstone of the 3-hydroxypropionate cycle and the 3-hydroxypropionate/4-hydroxybutyrate cycle, autotrophic carbon dioxide assimilation pathways found in some bacteria and archaea.[1][2] In some organisms, this enzyme is bifunctional and also catalyzes the subsequent reduction of this compound to 3-hydroxypropionate.[3][4] The connection to 3-hydroxypropionyl-CoA is established through the action of 3-hydroxypropionyl-CoA synthetase , which activates 3-hydroxypropionate to its CoA ester.[5][6] Understanding the interplay of these enzymes is crucial for applications in metabolic engineering and the development of novel therapeutics targeting these pathways.

Key Enzymes and Reactions

The enzymatic landscape surrounding this compound formation from a C3-acyl-CoA involves a multi-step process rather than a single conversion. The key players are Malonyl-CoA reductase and 3-hydroxypropionyl-CoA synthetase.

Malonyl-CoA Reductase (EC 1.2.1.75)

This enzyme is the primary catalyst for the formation of this compound from a CoA-ester. It facilitates the following reaction:

Malonyl-CoA + NADPH + H⁺ → this compound + CoA + NADP⁺ [7]

In some organisms, such as Chloroflexus aurantiacus, Malonyl-CoA reductase is a bifunctional enzyme that also catalyzes the subsequent reduction of this compound to 3-hydroxypropionate.[3][4] In contrast, the enzyme from archaea like Sulfolobus tokodaii is monofunctional, producing only this compound.[7][8]

3-Hydroxypropionyl-CoA Synthetase (EC 6.2.1.36)

This enzyme activates 3-hydroxypropionate to 3-hydroxypropionyl-CoA, providing the link back to the initial compound of interest. The reaction is as follows:

3-Hydroxypropionate + ATP + CoA → 3-Hydroxypropionyl-CoA + AMP + PPᵢ [5][6]

Quantitative Data on Key Enzymes

The kinetic properties of Malonyl-CoA reductase and 3-hydroxypropionyl-CoA synthetase have been characterized in several organisms. The following tables summarize key quantitative data.

Table 1: Kinetic Parameters of Malonyl-CoA Reductase (EC 1.2.1.75)

| Organism | Substrate | Apparent K_m_ (µM) | Cofactor | Apparent K_m_ (µM) | Optimal pH | Optimal Temperature (°C) | Specific Activity (µmol/min/mg) | Reference |

| Chloroflexus aurantiacus | Malonyl-CoA | 30 | NADPH | 25 | 7.8 | 55 | 10 | [3][4][9] |

| Sulfolobus tokodaii | Malonyl-CoA | 40 | NADPH | 25 | 7.2 | 85 | Not Reported | [7][8] |

| Roseiflexus castenholzii | Malonyl-CoA | 380 | NADPH | Not Reported | 8.0 | 50 | Not Reported | [10] |

Table 2: Kinetic Parameters of 3-Hydroxypropionyl-CoA Synthetase (EC 6.2.1.36)

| Organism | Substrate | Apparent K_m_ (µM) | V_max_ (µmol/min/mg) | Reference |

| Metallosphaera sedula | 3-Hydroxypropionate | 180 | 18 | [11] |

Metabolic Pathway Context

The formation of this compound from 3-hydroxypropionyl-CoA is an integral part of the 3-hydroxypropionate cycle , a carbon fixation pathway. The following diagram illustrates the core reactions.

Caption: Core enzymatic reactions connecting 3-Hydroxypropionyl-CoA and this compound.

The broader metabolic context is the 3-hydroxypropionate cycle, a complex pathway for carbon fixation. The following diagram provides a simplified overview of this cycle.

Caption: Simplified overview of the 3-Hydroxypropionate Cycle for carbon fixation.

Experimental Protocols

This section provides detailed methodologies for assaying the activity of the key enzymes involved in the formation of this compound.

Assay for Malonyl-CoA Reductase Activity

This protocol is adapted from studies on Malonyl-CoA reductase from Chloroflexus aurantiacus and Sulfolobus tokodaii.[7][9][12][13][14]

Principle: The activity of Malonyl-CoA reductase is determined by monitoring the malonyl-CoA-dependent oxidation of NADPH spectrophotometrically at 340 nm or 365 nm.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.8) or 100 mM MOPS-KOH (pH 7.2 for S. tokodaii).

-

MgCl₂ Solution: 100 mM.

-

Dithiothreitol (DTT) or 1,4-dithioerythritol (DTE) Solution: 100 mM.

-

NADPH Solution: 10 mM.

-

Malonyl-CoA Solution: 10 mM.

-

Enzyme Preparation: Purified or partially purified Malonyl-CoA reductase.

Procedure:

-

Prepare the assay mixture in a 0.5 mL or 1 mL cuvette. For a 0.5 mL reaction, combine:

-

425 µL Assay Buffer

-

10 µL 100 mM MgCl₂ (final concentration 2 mM)

-

15 µL 100 mM DTE (final concentration 3 mM)

-

15 µL 10 mM NADPH (final concentration 0.3 mM)

-

Appropriate volume of enzyme preparation.

-

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 55°C for C. aurantiacus, 85°C for S. tokodaii) for 5 minutes to pre-warm.

-

Initiate the reaction by adding 15 µL of 10 mM malonyl-CoA (final concentration 0.3 mM).

-

Immediately monitor the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) or 365 nm (ε = 3.4 mM⁻¹cm⁻¹) using a spectrophotometer with a temperature-controlled cuvette holder.

-

Calculate the specific activity based on the rate of NADPH oxidation. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Assay for 3-Hydroxypropionyl-CoA Synthetase Activity

This protocol is based on the characterization of the enzyme from Metallosphaera sedula.[5][6][15]

Principle: The activity is measured in a coupled assay where the product, 3-hydroxypropionyl-CoA, is converted to acryloyl-CoA by 3-hydroxypropionyl-CoA dehydratase, and then reduced to propionyl-CoA by acryloyl-CoA reductase, with the concomitant oxidation of NADPH, which is monitored spectrophotometrically.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.4).

-

MgCl₂ Solution: 100 mM.

-

ATP Solution: 100 mM.

-

CoA Solution: 10 mM.

-

3-Hydroxypropionate Solution: 100 mM.

-

NADPH Solution: 10 mM.

-

Coupling Enzymes: Purified 3-hydroxypropionyl-CoA dehydratase and acryloyl-CoA reductase.

-

Enzyme Preparation: Purified or partially purified 3-hydroxypropionyl-CoA synthetase.

Procedure:

-

Prepare the assay mixture in a 0.5 mL cuvette. For a 0.5 mL reaction, combine:

-

385 µL Assay Buffer

-

10 µL 100 mM MgCl₂ (final concentration 2 mM)

-

15 µL 100 mM ATP (final concentration 3 mM)

-

7.5 µL 10 mM CoA (final concentration 0.15 mM)

-

25 µL 10 mM NADPH (final concentration 0.5 mM)

-

Excess of coupling enzymes (3-hydroxypropionyl-CoA dehydratase and acryloyl-CoA reductase).

-

Appropriate volume of 3-hydroxypropionyl-CoA synthetase preparation.

-

-

Pre-incubate the mixture at the optimal temperature (e.g., 65°C for M. sedula) for 5 minutes.

-

Start the reaction by adding 50 µL of 100 mM 3-hydroxypropionate (final concentration 10 mM).

-

Monitor the decrease in absorbance at 340 nm or 365 nm.

-

Calculate the specific activity based on the rate of NADPH oxidation.

Conclusion and Future Directions

The enzymatic formation of this compound from 3-hydroxypropionyl-CoA is a key metabolic transformation with implications for carbon fixation and biotechnology. This guide has provided a comprehensive overview of the primary enzymes involved, their kinetic properties, and the experimental methods used to study them. The central role of Malonyl-CoA reductase has been highlighted, along with its connection to 3-hydroxypropionyl-CoA via 3-hydroxypropionyl-CoA synthetase.

Future research in this area may focus on:

-

The discovery and characterization of novel enzymes with improved catalytic efficiency or substrate specificity.

-

The elucidation of the regulatory mechanisms governing the expression and activity of these enzymes.

-

The application of this knowledge to engineer robust microbial cell factories for the production of valuable chemicals derived from the 3-hydroxypropionate pathway.

-

The development of specific inhibitors for these enzymes as potential antimicrobial agents targeting organisms that rely on these unique metabolic pathways.

This technical guide serves as a foundational resource for researchers and professionals seeking to understand and manipulate the enzymatic reactions central to this compound metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. The hydroxypropionate pathway of CO2 fixation: Fait accompli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Malonyl-coenzyme A reductase from Chloroflexus aurantiacus, a key enzyme of the 3-hydroxypropionate cycle for autotrophic CO(2) fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Hydroxypropionyl-coenzyme A synthetase from Metallosphaera sedula, an enzyme involved in autotrophic CO2 fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Hydroxypropionyl-Coenzyme A Synthetase from Metallosphaera sedula, an Enzyme Involved in Autotrophic CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. uniprot.org [uniprot.org]

- 9. Malonyl-Coenzyme A Reductase from Chloroflexus aurantiacus, a Key Enzyme of the 3-Hydroxypropionate Cycle for Autotrophic CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Reaction Kinetic Analysis of the 3-Hydroxypropionate/4-Hydroxybutyrate CO2 Fixation Cycle in Extremely Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dissection of Malonyl-Coenzyme A Reductase of Chloroflexus aurantiacus Results in Enzyme Activity Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dissection of Malonyl-Coenzyme A Reductase of Chloroflexus aurantiacus Results in Enzyme Activity Improvement | PLOS One [journals.plos.org]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. journals.asm.org [journals.asm.org]

The Role of 3-Oxopropanoate in Propanoate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propanoate Metabolism and the Significance of 3-Oxopropanoate

Propanoate (propionate) is a three-carbon short-chain fatty acid that serves as a crucial intermediate in cellular metabolism. In mammals, it is primarily derived from the breakdown of odd-chain fatty acids, the amino acids valine, isoleucine, methionine, and threonine, and cholesterol. The canonical pathway for propanoate metabolism involves the conversion of propionyl-CoA to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. However, an alternative route, the 3-hydroxypropionate pathway, has been identified, which involves the intermediate this compound, also known as malonic semialdehyde. This pathway is of growing interest due to its implications in certain inborn errors of metabolism and its potential as a target for therapeutic intervention. This technical guide provides an in-depth overview of the function of this compound in propanoate metabolism, with a focus on the mammalian system, relevant experimental protocols, and its significance in the context of drug development.

The 3-Hydroxypropionate Pathway: An Alternative Route for Propanoate Metabolism

While the majority of propionyl-CoA is metabolized to succinyl-CoA, the 3-hydroxypropionate pathway provides an alternative catabolic route. In this pathway, propionyl-CoA is first converted to acrylyl-CoA, which is then hydrated to form 3-hydroxypropionyl-CoA. Subsequent hydrolysis yields 3-hydroxypropionate. The final steps of this pathway involve the oxidation of 3-hydroxypropionate to this compound, which is then further metabolized to enter central carbon metabolism.

This pathway is particularly significant in the context of metabolic disorders where the canonical pathway is impaired, such as propionic acidemia and methylmalonic acidemia. In these conditions, the accumulation of propionyl-CoA can lead to an increased flux through the 3-hydroxypropionate pathway, resulting in elevated levels of 3-hydroxypropionate in biological fluids.[1]

Key Enzymes and Their Kinetics

Two primary enzymes are responsible for the conversion of 3-hydroxypropionate to acetyl-CoA in the 3-hydroxypropionate pathway: 3-hydroxypropionate dehydrogenase and malonate-semialdehyde dehydrogenase.

3-Hydroxypropionate Dehydrogenase (EC 1.1.1.59)

Malonate-Semialdehyde Dehydrogenase (Acylating) (ALDH6A1, EC 1.2.1.18)

This mitochondrial enzyme, also known as methylmalonate-semialdehyde dehydrogenase, catalyzes the irreversible oxidative decarboxylation of this compound (malonate semialdehyde) to acetyl-CoA.[4] This enzyme also acts on methylmalonate semialdehyde, converting it to propionyl-CoA.[4] Mutations in the ALDH6A1 gene are the cause of methylmalonate semialdehyde dehydrogenase deficiency.[5]

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (units/mg protein) | Reference |

| Malonate-Semialdehyde Dehydrogenase (ALDH6A1) | Rat Liver | Malonate Semialdehyde | 4.5 | 9.4 | [6][7] |

| Malonate-Semialdehyde Dehydrogenase (ALDH6A1) | Rat Liver | Methylmalonate Semialdehyde | 5.3 | 2.5 | [6][7] |

Clinical Relevance and Implications for Drug Development

The 3-hydroxypropionate pathway and its key enzymes are of significant clinical interest, primarily due to their association with inborn errors of metabolism.

Methylmalonate Semialdehyde Dehydrogenase (MMSDH) Deficiency

MMSDH deficiency is a rare autosomal recessive disorder caused by mutations in the ALDH6A1 gene.[5] This condition leads to the accumulation of various metabolites, including 3-hydroxypropionic acid, in the urine.[5] The clinical presentation is highly variable, ranging from asymptomatic to severe developmental delay and neurological problems.[5] The diagnosis is often made through urine organic acid analysis, which reveals the characteristic metabolic profile.

The study of ALDH6A1 inhibitors is an active area of research. General aldehyde dehydrogenase inhibitors like disulfiram and cyanamide can affect ALDH6A1 activity.[8] The development of more specific inhibitors could provide valuable tools to investigate the pathophysiology of MMSDH deficiency and explore potential therapeutic strategies.[8] Understanding the regulation of the ALDH6A1 gene and the post-translational modifications of the enzyme, such as acetylation, may also offer novel avenues for therapeutic intervention.[9]

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxypropionate Dehydrogenase Activity

This protocol describes a method to determine the activity of 3-hydroxypropionate dehydrogenase by monitoring the reduction of NAD+ to NADH at 340 nm.[2][6]

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

NAD+ solution (e.g., 10 mM)

-

3-Hydroxypropionate solution (e.g., 100 mM)

-

Enzyme sample (e.g., tissue homogenate, purified enzyme)

-

Purified water

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

Tris-HCl buffer

-

NAD+ solution

-

Enzyme sample

-

Purified water to a final volume (e.g., 1 mL)

-

-

Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for several minutes to allow for temperature equilibration and to record any background absorbance changes.

-

Initiate the reaction by adding a small volume of the 3-hydroxypropionate solution to the cuvette and mix thoroughly.

-

Immediately begin monitoring the increase in absorbance at 340 nm over a period of several minutes.

-

Determine the initial linear rate of the reaction (ΔA340/min).

-

Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[6]

Calculation: Activity (µmol/min/mL) = (ΔA340/min) / (6.22 * path length (cm)) * (Total reaction volume (mL) / Enzyme volume (mL)) * Dilution factor

Quantification of this compound in Biological Samples by LC-MS/MS

Due to its reactive aldehyde group, this compound is often derivatized prior to LC-MS/MS analysis to improve its stability and chromatographic properties. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH). The following is a general protocol that can be adapted for the quantification of this compound in samples like urine.[10][11]

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reversed-phase column

-

Biological sample (e.g., urine)

-

Internal standard (e.g., isotope-labeled this compound-DNPH derivative)

-

2,4-Dinitrophenylhydrazine (DNPH) solution in an acidic solvent (e.g., acetonitrile with sulfuric acid)

-

Solvents for mobile phase (e.g., water with formic acid, acetonitrile with formic acid)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample (e.g., urine) on ice.

-

Centrifuge to remove any particulates.

-

Take a specific volume of the supernatant for derivatization.

-

-

Derivatization:

-

Add the internal standard to the sample.

-

Add the DNPH solution to the sample.

-

Incubate the mixture at a specific temperature and time to allow for the derivatization reaction to complete.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).

-

Load the derivatized sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte (this compound-DNPH derivative) with an appropriate organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Inject the reconstituted sample onto the C18 column.

-

Use a gradient elution with mobile phases such as water with formic acid (A) and acetonitrile with formic acid (B).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive or negative ion mode, depending on the derivative.

-

Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and internal standard.

-

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions in a biological system.[12] By using isotopically labeled substrates, such as ¹³C-propionate, it is possible to trace the flow of carbon through the different branches of propanoate metabolism, including the 3-hydroxypropionate pathway. This approach can provide valuable insights into the relative contributions of the canonical and alternative pathways under different physiological or pathological conditions. A study on propionic acidemia in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) utilized [¹³C₃]propionate to trace its metabolism and revealed insights into the metabolic alterations in this disease.[13]

Conclusion

This compound is a key intermediate in the 3-hydroxypropionate pathway, an alternative route for propanoate metabolism in mammals. While the canonical pathway leading to succinyl-CoA is predominant, the 3-hydroxypropionate pathway is of significant clinical and scientific interest, particularly in the context of inborn errors of metabolism such as methylmalonate semialdehyde dehydrogenase deficiency. The enzymes of this pathway, 3-hydroxypropionate dehydrogenase and ALDH6A1, represent potential targets for future drug development. The experimental protocols and analytical techniques described in this guide provide a framework for researchers and drug development professionals to further investigate the role of this compound in health and disease, with the ultimate goal of developing novel diagnostic and therapeutic strategies.

References

- 1. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzyme Activity Measurement for 3-Hydroxypropionate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 3. 3-hydroxypropionate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Aldehyde dehydrogenase 6 family, member A1 - Wikipedia [en.wikipedia.org]

- 5. Mutations in ALDH6A1 encoding methylmalonate semialdehyde dehydrogenase are associated with dysmyelination and transient methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Mammalian Methylmalonate-Semialdehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Post-translational modifications of mitochondrial aldehyde dehydrogenase and biomedical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of urinary malondialdehyde by isotope dilution LC-MS/MS with automated solid-phase extraction: a cautionary note on derivatization optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 13. Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia Eva Richard - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Physiological Concentration of 3-Oxopropanoate: A Technical Guide for Researchers

Abstract

This technical guide addresses the current state of knowledge regarding the physiological concentration of 3-Oxopropanoate (also known as malonate semialdehyde). Despite its role as an intermediate in several metabolic pathways, there is a notable absence of established quantitative data for this compound in human and animal tissues and fluids. This document provides a comprehensive overview of the challenges and opportunities in studying this molecule. It details potential analytical methodologies, explores its metabolic context, and presents logical workflows to guide future research in this area. This guide is intended for researchers, scientists, and drug development professionals interested in the quantification and physiological relevance of this compound.

Introduction

This compound is a three-carbon alpha-keto acid that serves as a key intermediate in the metabolism of beta-alanine and propanoate.[1][2] Its position in these pathways suggests a potential role in cellular metabolism and energy balance. However, a thorough review of the existing scientific literature reveals a significant knowledge gap: there is no established physiological concentration of this compound in readily accessible biological matrices such as blood, plasma, urine, or cerebrospinal fluid. This lack of fundamental data hinders our understanding of its physiological and pathological significance.

This guide aims to provide a foundational resource for researchers seeking to investigate this compound. It summarizes the current understanding of its metabolic roles and outlines potential analytical strategies for its quantification.

Physiological Concentration of this compound: A Knowledge Gap

A comprehensive search of scientific databases reveals a lack of reported physiological concentrations for this compound in human or animal models. Consequently, a table of quantitative data cannot be provided at this time. The absence of this information underscores the need for foundational research to establish reference ranges in various biological fluids and tissues.

Metabolic Pathways Involving this compound

This compound is a crucial intermediate in at least two significant metabolic pathways: the degradation of β-alanine and the metabolism of propanoate.

Beta-Alanine Metabolism

In the catabolism of the non-proteinogenic amino acid β-alanine, this compound is formed and subsequently processed. Understanding this pathway is crucial for contextualizing the potential physiological roles of this compound.

Propanoate Metabolism

This compound is also involved in an alternative pathway of propanoate metabolism, connecting it to the central carbon metabolism.

References

Malonate Semialdehyde in Amino Acid Catabolism: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonate semialdehyde (MSA), also known as 3-oxopropanoate, is a critical metabolic intermediate situated at the crossroads of the catabolism of several key biomolecules, including the amino acids β-alanine and valine, as well as pyrimidine bases. Its metabolism is integral to cellular energy production and homeostasis. Dysregulation of the enzymes involved in MSA metabolism is linked to inborn errors of metabolism and has emerging implications in cancer biology. This technical guide provides an in-depth exploration of the metabolic pathways involving malonate semialdehyde, quantitative data on key enzymes, detailed experimental protocols, and an overview of its relevance in disease and drug development.

Metabolic Pathways Involving Malonate Semialdehyde

Malonate semialdehyde is a central node in the degradation pathways of β-alanine, valine, and pyrimidines (uracil and thymine). These pathways converge on the formation of MSA, which is then further metabolized to enter central carbon metabolism.

β-Alanine Catabolism

β-Alanine, a non-proteinogenic amino acid, is catabolized in a two-step process that generates malonate semialdehyde. The primary source of β-alanine is the degradation of dipeptides like carnosine and anserine, and the catabolism of pyrimidine bases.[1][2]

The catabolism of β-alanine to malonate semialdehyde is initiated by a transamination reaction. This reaction is catalyzed by 4-aminobutyrate transaminase (also known as GABA-T), which can also act on β-alanine.[3][4][5] In this reaction, the amino group of β-alanine is transferred to an α-keto acid, such as α-ketoglutarate, yielding malonate semialdehyde and glutamate.[3]

Valine Catabolism